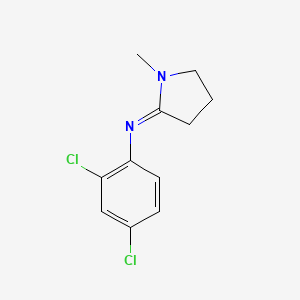
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline is a chemical compound characterized by the presence of a pyrrolidine ring and an aniline moiety substituted with two chlorine atoms
Métodos De Preparación
The synthesis of 2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrolidine derivative. One common method includes the condensation reaction between 2,4-dichloroaniline and 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrolidine ring or the aniline moiety.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A simpler compound with similar chlorine substitution but lacking the pyrrolidine ring.
N-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the aniline moiety.
2,4-Dichloro-N-(2-pyrrolidinylidene)aniline: A closely related compound with slight structural variations that can lead to different biological and chemical properties.
Propiedades
Número CAS |
27050-35-7 |
|---|---|
Fórmula molecular |
C11H12Cl2N2 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
LUMCYRIZVCIYDU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
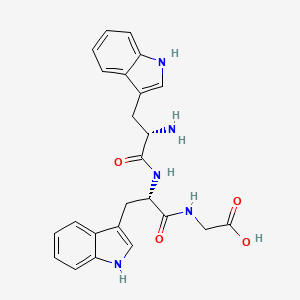
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
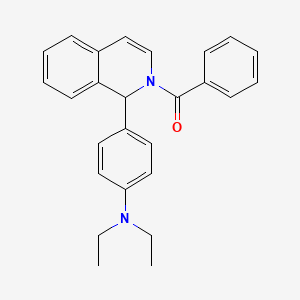
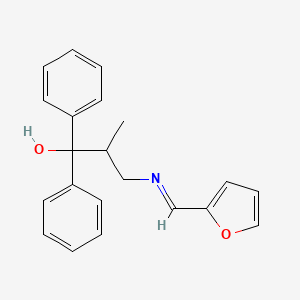
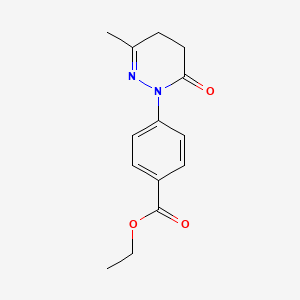
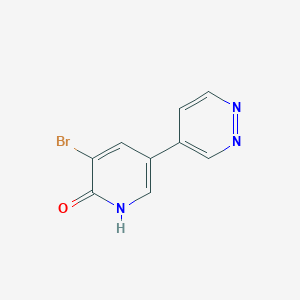
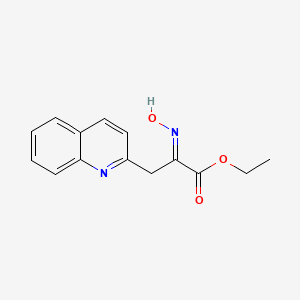
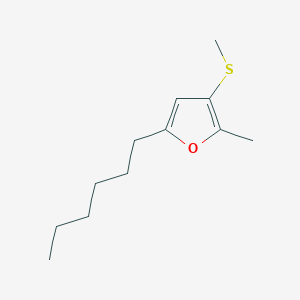
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

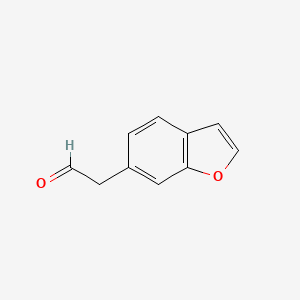
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
